7-(Trifluoromethyl)-4-quinolinol

Beschreibung

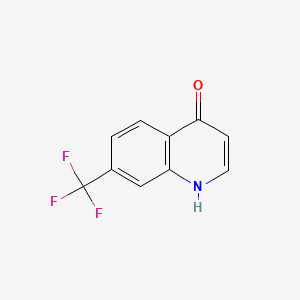

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPLFJSQLPTCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185973 | |

| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93516-03-1, 322-97-4 | |

| Record name | 7-(Trifluoromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93516-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=322-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Trifluoromethyl)-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093516031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 322-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(trifluorophenyl)quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-(Trifluoromethyl)-4-quinolinol CAS number 322-97-4 properties

An In-depth Technical Guide to 7-(Trifluoromethyl)-4-quinolinol (CAS 322-97-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-hydroxy-7-(trifluoromethyl)quinoline, is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

The incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is of particular significance in drug design. The -CF3 group is a powerful bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[1] The carbon-fluorine bond's strength makes the trifluoromethyl group resistant to enzymatic degradation, potentially leading to improved in vivo half-life and bioavailability.[1] Consequently, this compound serves as a crucial building block and synthetic intermediate for the development of novel therapeutic agents and functional materials.[2]

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, compiled from available scientific literature and chemical databases.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data, such as the melting point, are available, other parameters like boiling point and pKa are based on computational predictions.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 322-97-4 | [3] |

| Molecular Formula | C₁₀H₆F₃NO | [3] |

| Molecular Weight | 213.16 g/mol | [3] |

| Appearance | Light greyish-beige powder | [3] |

| Melting Point | 266-269 °C (lit.) | [3] |

| Boiling Point (Predicted) | 311.9 ± 37.0 °C | [3] |

| Density (Predicted) | 1.358 g/cm³ | [3] |

| pKa (Predicted) | 3.79 ± 0.40 | [3] |

Solubility Data

Quantitative experimental data on the solubility of this compound in common laboratory solvents is not extensively reported in the available literature. However, based on the properties of related compounds, a qualitative assessment can be made. For instance, the related compound 4-Chloro-7-(trifluoromethyl)quinoline is soluble in chloroform at 25 mg/mL.[4] Generally, quinoline derivatives show solubility in polar organic solvents.

| Solvent | Solubility |

| Water | Not reported (expected to be low) |

| Ethanol | Not reported |

| Dimethyl Sulfoxide (DMSO) | Not reported (expected to be soluble) |

| Chloroform | Not reported |

| Tetrahydrofuran (THF) | Soluble (used in synthetic work-up)[3] |

Spectroscopic Data

Synthesis and Reactivity

This compound is primarily used as a synthetic intermediate.[2] One of its documented uses is in the synthesis of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]phthalonitrile.[3] The synthesis of the core structure can be achieved through methods like the Gould-Jacobs reaction, followed by hydrolysis and decarboxylation.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway to obtain 4-hydroxy-7-(trifluoromethyl)quinoline, which is tautomeric with 7-(trifluoromethyl)quinolin-4(1H)-one. The process starts from 3-(trifluoromethyl)aniline and involves a cyclization reaction, followed by saponification and decarboxylation.

Caption: General synthetic pathway for this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly accessible literature, the broader class of quinoline derivatives is extensively researched for various therapeutic applications. The presence of the 7-trifluoromethyl substituent is a key feature in several biologically active molecules.

Anticancer Potential: Numerous studies have demonstrated the antiproliferative activity of quinoline derivatives against various cancer cell lines.[5][6][7] The mechanisms often involve the inhibition of key signaling proteins such as protein kinases (e.g., EGFR, c-Met) or the induction of apoptosis.[8][9] The trifluoromethyl group often enhances potency and metabolic stability in these contexts.[1] For example, 4-amino, 7-substituted-quinoline derivatives have shown potent antiproliferative activity against breast cancer cell lines like MCF-7.[5]

Anti-inflammatory and Analgesic Potential: Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated as analgesic and anti-inflammatory agents. Certain compounds in this class have exhibited anti-inflammatory activity comparable to indomethacin in preclinical models.[10]

Antimalarial and Antimicrobial Activity: The quinoline core is fundamental to many antimalarial drugs (e.g., chloroquine). Research continues into new quinoline derivatives, including those with trifluoromethyl groups, to combat drug-resistant strains of Plasmodium falciparum.[11]

Hypothetical Signaling Pathway Modulation

Given that many quinoline derivatives function as kinase inhibitors, a plausible mechanism of action for analogues of this compound is the inhibition of receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a generalized RTK signaling cascade that could be a hypothetical target.

Caption: Generalized RTK signaling pathway, a hypothetical target for quinoline-based inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative biological assay for evaluating its potential anticancer activity.

Protocol 1: Synthesis of this compound

This protocol is adapted from a microwave-assisted synthesis method for a related carboxylic acid, followed by a presumed thermal decarboxylation step.[3]

Step A: Saponification of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

-

Materials:

-

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (starting material)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethylene glycol

-

2N Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Tetrahydrofuran (THF)

-

Brine (saturated NaCl solution)

-

Microwave synthesis reactor (e.g., MARS 5) with sealed vessels.

-

-

Procedure:

-

In a suitable microwave reactor vessel, dissolve ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) and potassium hydroxide (3.0 eq) in a 1:1 solvent mixture of water and ethylene glycol.

-

Seal the vessel securely.

-

Place the vessel in the microwave reactor and heat the mixture to 200 °C for 30 minutes. Maintain pressure between 220-240 psi.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of water.

-

Acidify the solution to a pH of approximately 6 using 2N HCl.

-

Saturate the aqueous solution with solid NaCl to facilitate extraction.

-

Extract the product, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, with THF (3 x 200 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude carboxylic acid intermediate.

-

Step B: Decarboxylation to this compound

-

Materials:

-

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (from Step A)

-

High boiling point solvent (e.g., Dowtherm A, Diphenyl ether) - optional but recommended for control.

-

-

Procedure:

-

Place the crude 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid into a round-bottom flask equipped with a reflux condenser.

-

Heat the solid material (or a solution in a high-boiling solvent) to a temperature above its melting point, typically in the range of 250-300 °C, until gas evolution (CO₂) ceases.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture.

-

If a solvent was used, the product may precipitate upon cooling and can be collected by filtration.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

-

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a general protocol to assess the potential anticancer activity of the title compound against a panel of human cancer cell lines.[12]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA solution.

-

96-well sterile cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF).

-

Multi-channel pipette and a microplate reader.

-

-

Procedure:

-

Cell Seeding: Culture the selected cancer cells to ~80% confluency. Harvest the cells using Trypsin-EDTA, neutralize, and resuspend in fresh complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration, typically <0.5%) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Conclusion

This compound is a valuable synthetic building block with significant potential in the fields of medicinal chemistry and materials science. While specific biological data for this particular compound is sparse in the current literature, the well-established importance of the 7-trifluoromethyl-quinoline scaffold suggests that it is a promising starting point for the design and synthesis of novel therapeutic agents, particularly in oncology. The provided synthetic and analytical protocols offer a framework for researchers to further investigate the properties and applications of this compound. Future studies are warranted to fully elucidate its spectroscopic profile, solubility, and specific biological activities to unlock its full potential in drug discovery and development.

References

- 1. This compound | 322-97-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 322-97-4 [chemicalbook.com]

- 4. 4-クロロ-7-(トリフルオロメチル)キノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

Synthesis of 7-(Trifluoromethyl)-4-quinolinol from ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-(Trifluoromethyl)-4-quinolinol from ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This transformation is a critical step in the preparation of various compounds of interest in medicinal chemistry and drug development, owing to the prevalence of the 4-quinolinol scaffold in biologically active molecules. The synthesis proceeds through a two-step sequence involving the hydrolysis of the starting ester, followed by the decarboxylation of the resulting carboxylic acid intermediate.

I. Reaction Overview

The conversion of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to this compound is efficiently achieved in two sequential reaction steps:

-

Hydrolysis: The ethyl ester is first hydrolyzed, typically under alkaline conditions, to yield the corresponding carboxylic acid intermediate, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

-

Decarboxylation: The intermediate carboxylic acid is then subjected to thermal decarboxylation, removing the carboxyl group at the 3-position to afford the desired this compound.

This process is a common strategy for the synthesis of 4-quinolinol derivatives, where the carboxylate group at the 3-position serves as a directing group during the initial quinoline ring formation and is subsequently removed.

II. Experimental Protocols

The following sections provide detailed methodologies for the two key transformations in this synthesis.

Step 1: Hydrolysis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This procedure outlines the saponification of the starting ethyl ester to its corresponding carboxylic acid.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 391-02-6 | C₁₃H₁₀F₃NO₃ | 285.22 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 |

| Water (H₂O) | 7732-18-5 | H₂O | 18.02 |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide (a suitable excess, e.g., 2-4 eq of NaOH).

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and, if necessary, filter to remove any insoluble impurities.

-

Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

Expected Outcome:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Appearance |

| 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | 257.17 | >90% | Off-white solid |

Step 2: Thermal Decarboxylation of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

This procedure describes the removal of the carboxylic acid group to form the final product. High temperatures are typically required for this transformation.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | 51776-97-7 | C₁₁H₆F₃NO₃ | 257.17 |

| Dowtherm A or Diphenyl ether | 8004-13-5 or 101-84-8 | C₁₂H₁₀O / C₁₂H₁₀O | 170.21 |

Procedure:

-

In a high-temperature reaction vessel equipped with a condenser and a thermometer, add 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) to a high-boiling solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture with stirring to a temperature in the range of 240-260 °C. The evolution of carbon dioxide should be observed.

-

Maintain this temperature until the gas evolution ceases, indicating the completion of the decarboxylation. The reaction progress can also be monitored by TLC.

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Dilute the mixture with a non-polar solvent such as hexane or petroleum ether to further precipitate the product.

-

Collect the solid product by vacuum filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Expected Outcome:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Appearance |

| This compound | C₁₀H₆F₃NO | 213.16 | 70-90% | Crystalline solid |

III. Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis from the starting material to the final product.

Caption: Synthetic route to this compound.

IV. Logical Workflow of the Synthesis

The following diagram outlines the logical progression of the experimental work.

Caption: Experimental workflow for the synthesis.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers should ensure that all manipulations are carried out in a well-ventilated fume hood and with appropriate personal protective equipment. The reaction conditions, particularly the temperature of the decarboxylation step, may require optimization for best results.

7-(Trifluoromethyl)-4-quinolinol chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-4-quinolinol, a pivotal heterocyclic compound in modern chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries who utilize complex organic building blocks. This document outlines the compound's chemical identity, physicochemical properties, a relevant synthetic protocol, and its significant applications.

Chemical Identity and Structure

This compound is a substituted quinoline derivative. The presence of a trifluoromethyl group at the 7-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in the synthesis of bioactive molecules.[1][2] The compound exists in tautomeric equilibrium with its keto form, 7-(trifluoromethyl)-1H-quinolin-4-one.[3][4]

IUPAC Name: 7-(trifluoromethyl)quinolin-4-ol

Molecular Formula: C₁₀H₆F₃NO[3][4]

Molecular Weight: 213.16 g/mol [3][4]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its handling, reaction optimization, and application in various synthetic contexts.

| Property | Value | Source |

| Appearance | Light greyish to beige powder | [3][5] |

| Melting Point | 266-269 °C (lit.) | [3][5] |

| Boiling Point | 311.9 ± 37.0 °C (Predicted) | [3][4] |

| Density | 1.3581 (estimate) | [3] |

| pKa | 3.79 ± 0.40 (Predicted) | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Experimental Protocols

While a specific protocol for the direct synthesis of this compound was not detailed in the immediate search results, a highly relevant procedure for a closely related derivative, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, is provided below. This illustrates a common synthetic approach within this class of compounds.

Synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid from ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [3]

-

Reaction Setup:

-

Dissolve ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (5 g) and potassium hydroxide (3 equivalents) in a 60 ml solvent mixture of water and ethylene glycol (1:1) in a sealed XP-500 Plus container.

-

-

Microwave Irradiation:

-

Heat the reaction mixture using a MARS 5 microwave system at 200°C and a pressure of 220-240 psi for 30 minutes.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled mixture into 100 ml of water.

-

Acidify the solution to a pH of approximately 6 with 2N hydrochloric acid.

-

Saturate the acidified solution with sodium chloride.

-

Extract the product with tetrahydrofuran (3 x 200 ml).

-

Combine the organic layers, wash with brine, and concentrate to yield the final product.

-

This general procedure can be adapted for the synthesis of related quinolinol derivatives and highlights the use of microwave-assisted synthesis for efficient reaction times.

Applications in Research and Development

This compound is a critical intermediate in the synthesis of a variety of functional molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

-

Pharmaceutical Synthesis: The quinoline core is a well-established scaffold in medicinal chemistry, known for its presence in compounds with antimicrobial, antimalarial, and anticancer activities.[1] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of drug candidates by increasing metabolic stability and cell membrane permeability.[1] This intermediate is used to construct more complex quinoline-based drugs targeting specific biological pathways.[1][6]

-

Agrochemical Development: In the agrochemical industry, this compound serves as a precursor for the synthesis of novel pesticides, herbicides, and fungicides.[1] The stability and targeted activity that can be engineered from this scaffold are essential for developing effective crop protection solutions.[1]

The logical workflow for the utilization of this compound in synthetic chemistry is depicted in the following diagram.

Caption: Synthetic utility workflow of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 64415-07-2: 7-(Trifluoromethyl)-4-quinolinethiol [cymitquimica.com]

- 3. This compound CAS#: 322-97-4 [chemicalbook.com]

- 4. This compound | 322-97-4 [chemicalbook.com]

- 5. 7-(Trifluorophenyl)quinolin-4-ol, CAS No. 322-97-4 - iChemical [ichemical.com]

- 6. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol (CAS No. 322-97-4). While this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed experimental data on the parent molecule is limited in publicly available literature.[1] This guide synthesizes available data, provides detailed experimental protocols for its characterization, and explores potential biological mechanisms based on the activities of structurally related quinoline derivatives.

Core Physical and Chemical Properties

This compound, also known as 7-(trifluoromethyl)-1H-quinolin-4-one, is a quinoline derivative characterized by a trifluoromethyl group at the 7-position and a hydroxyl group at the 4-position. This substitution pattern, particularly the electron-withdrawing trifluoromethyl group, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO | [2] |

| Molecular Weight | 213.16 g/mol | [2] |

| Melting Point | 266-269 °C (lit.) | [2] |

| Boiling Point (Predicted) | 311.9 ± 37.0 °C | [2] |

| Density (Predicted) | 1.3581 g/cm³ | [2] |

| pKa (Predicted) | 3.79 ± 0.40 | [2] |

| Appearance | Light grayish-beige powder |

Spectroscopic and Solubility Data (Predicted and Analog-Based)

Table 2: Predicted Spectroscopic and Solubility Characteristics

| Parameter | Predicted/Expected Characteristics |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The presence of the trifluoromethyl group will likely cause splitting of adjacent aromatic protons. The hydroxyl proton may appear as a broad singlet, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-150 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| FT-IR | Characteristic peaks are expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching of the quinolone tautomer (~1650 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |

| UV-Vis Absorption | Quinoline derivatives typically exhibit multiple absorption bands in the UV region. For this compound, absorption maxima are expected in the ranges of 220-250 nm and 300-350 nm. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical and chemical properties of this compound.

Synthesis of this compound

A common route for the synthesis of 4-hydroxyquinolines is through the Conrad-Limpach reaction. While a specific protocol for the title compound is not detailed in the search results, a general procedure can be outlined based on the synthesis of related compounds. The synthesis typically involves the reaction of an aniline with a β-ketoester followed by a cyclization reaction. For this compound, this would involve 3-(trifluoromethyl)aniline and a suitable β-ketoester like ethyl acetoacetate.

Workflow for the Synthesis of this compound

Caption: A generalized two-step synthetic workflow for this compound.

Melting Point Determination

The melting point can be determined using the capillary tube method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute.

-

Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

The equilibrium solubility can be determined by the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantification: An aliquot of the filtrate is diluted with a suitable solvent and the concentration of the dissolved compound is determined by HPLC using a previously established calibration curve.

pKa Determination

The pKa can be determined spectrophotometrically by measuring the UV-Vis absorbance of the compound in a series of buffers with different pH values.

Protocol:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) are also prepared.

-

UV-Vis Measurement: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH.

-

pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, the broader class of quinoline derivatives has been extensively investigated for anticancer properties, often acting as kinase inhibitors.[3][4] Many quinoline-based compounds target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of similar quinoline derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of this compound as a kinase inhibitor.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of new therapeutic agents and agrochemicals. While comprehensive experimental data for the parent compound is limited, this guide provides a summary of its known properties, detailed protocols for its characterization, and insights into its potential biological activities based on structurally related molecules. Further research is warranted to fully elucidate the physical, chemical, and biological profile of this promising molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-4-quinolinol

This technical guide provides a comprehensive overview of the melting and boiling points of 7-(Trifluoromethyl)-4-quinolinol, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its physical properties.

Core Physicochemical Data

The key physical properties of this compound are summarized in the table below. These values are critical for its purification, handling, and application in various synthetic procedures.

| Property | Value | Source |

| Melting Point | 266-269 °C (lit.) | [1][2] |

| Boiling Point | 311.9 ± 37.0 °C (Predicted) |

Note: The reported boiling point is a predicted value and should be considered an estimate. Experimental verification is recommended for applications where this parameter is critical.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. The following sections detail the standard methodologies for these measurements.

Melting Point Determination using the Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Boiling Point Determination using the Capillary Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The capillary method provides a means to determine this property using a small amount of substance.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid to be tested is placed in a small test tube.[2]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

-

Apparatus Assembly: The thermometer is immersed in the liquid, and the capillary tube is attached to the thermometer using a rubber band or wire, ensuring the sealed end of the capillary is above the liquid level.

-

Heating: The test tube is gently heated in a heating bath. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Reading: As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[3]

Visualized Workflows and Pathways

To further elucidate the experimental and synthetic processes relevant to this compound, the following diagrams are provided.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for boiling point determination.

While specific signaling pathways for this compound are not extensively documented, its derivatives have been investigated for various biological activities, including anti-inflammatory and analgesic effects. The synthesis of such derivatives often follows a general workflow.

Caption: General workflow for the synthesis of quinoline derivatives.

References

Spectral Data Analysis of 7-(Trifluoromethyl)-4-quinolinol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for the versatile synthetic intermediate, 7-(Trifluoromethyl)-4-quinolinol (CAS No. 322-97-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. It also details the experimental protocols for acquiring such data and presents a comprehensive workflow for the spectral characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is derived from the analysis of structurally similar compounds and typical spectral values for the quinoline core and its substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 | d |

| H-3 | ~6.2 | d |

| H-5 | ~8.2 | d |

| H-6 | ~7.8 | dd |

| H-8 | ~8.4 | s |

| OH | ~11.5 | br s |

| ¹³C NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | |

| C-2 | ~140 | |

| C-3 | ~110 | |

| C-4 | ~175 | |

| C-4a | ~142 | |

| C-5 | ~125 | |

| C-6 | ~122 | |

| C-7 | ~128 (q, J ≈ 30 Hz) | |

| C-8 | ~118 | |

| C-8a | ~148 | |

| CF₃ | ~124 (q, J ≈ 270 Hz) |

Disclaimer: The NMR data presented is predicted and may vary from experimental values.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1650-1620 | Strong | C=O stretch (from tautomeric quinolinone form) |

| 1600, 1580, 1470 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| 1350-1100 | Strong | C-F stretch (trifluoromethyl group) |

| 850-800 | Strong | C-H out-of-plane bending |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 185 | [M - CO]⁺ |

| 166 | [M - CO - F]⁺ |

| 144 | [M - CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Data Processing:

-

The software will automatically generate the transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the m/z values of the major fragment ions to deduce the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

A Technical Guide to the Solubility of 7-(Trifluoromethyl)-4-quinolinol in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 7-(Trifluoromethyl)-4-quinolinol is limited. This guide provides a comprehensive framework for determining the solubility of this compound, including detailed experimental protocols and best practices for data presentation.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic building block recognized for its utility in the synthesis of pharmaceuticals and agrochemicals. The quinoline core is a prevalent scaffold in numerous biologically active molecules, while the trifluoromethyl (CF₃) group can enhance metabolic stability, lipophilicity, and cell membrane permeability. These characteristics make it a valuable intermediate in drug discovery.

The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for various applications. In drug development, poor solubility can lead to challenges in formulation, unreliable results in in vitro assays, and poor bioavailability.[1][2] Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, widely used in the pharmaceutical industry to dissolve a broad range of polar and nonpolar compounds for high-throughput screening and as a stock solution vehicle.[3] Understanding the solubility of this compound in DMSO and other organic solvents is therefore essential for its effective use in research and development.

Understanding and Measuring Solubility

The solubility of a compound can be described in two primary ways: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated stock (typically in DMSO).[1][4][5] It's a measure of how quickly a compound can dissolve and is often used in high-throughput screening. However, it can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[6][7]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[7][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[6][9][10]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6][10]

3.1 Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the standards using HPLC to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the solution to reach equilibrium.[11] The concentration of the dissolved compound should be monitored at different time points until it remains constant.[11]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the test solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using HPLC.

-

-

Calculation of Solubility:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| DMSO | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Water (pH 7.4) | 25 | Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ovid.com [ovid.com]

- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. who.int [who.int]

Technical Guide: Purity Analysis of 7-(Trifluoromethyl)-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 7-(Trifluoromethyl)-4-quinolinol (CAS No. 322-97-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its purity crucial for downstream applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 322-97-4 | [2][3][4] |

| Molecular Formula | C10H6F3NO | [2][3] |

| Molecular Weight | 213.16 g/mol | [2][3] |

| Melting Point | 266-269 °C | [2] |

| Appearance | Light greyish-beige powder | [2] |

Analytical Methods for Purity Determination

A multi-pronged analytical approach is recommended to ensure the comprehensive purity assessment of this compound. This typically involves a primary chromatographic technique for quantification of the main component and its impurities, supplemented by spectroscopic methods for structural confirmation and identification of potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of this compound and quantifying its impurities. A similar methodology has been successfully applied to related quinoline derivatives.[5][6][7]

Experimental Protocol: RP-HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). For Mass Spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 220-254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

Data Presentation: Hypothetical Impurity Profile

| Peak No. | Retention Time (min) | Relative Retention Time | Area % | Possible Identity |

| 1 | 3.5 | 0.70 | 0.15 | Starting Material |

| 2 | 5.0 | 1.00 | 99.50 | This compound |

| 3 | 6.2 | 1.24 | 0.20 | Isomeric Impurity |

| 4 | 8.1 | 1.62 | 0.15 | Synthesis By-product |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to identify impurities by their mass-to-charge ratio. This is often coupled with a chromatographic technique (e.g., HPLC-MS or GC-MS).

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with an HPLC or GC system.

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS; electron ionization (EI) for GC-MS.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to obtain comprehensive data.

Experimental Workflows

The following diagrams illustrate the typical workflows for the purity analysis of this compound.

Caption: Overall workflow for the purity analysis of this compound.

Caption: Detailed workflow for the HPLC-based purity assessment.

Conclusion

The purity of this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques provides a robust framework for its comprehensive analysis. The methodologies outlined in this guide serve as a foundation for establishing reliable quality control procedures. Method validation according to ICH guidelines is essential for the routine application of these analytical procedures in a regulated environment.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 322-97-4 [chemicalbook.com]

- 3. This compound | 322-97-4 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Separation of Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 8. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL(64415-07-2) 1H NMR [m.chemicalbook.com]

- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]

- 10. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 7-(Trifluoromethyl)-4-quinolinol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 7-(Trifluoromethyl)-4-quinolinol, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, and significant applications, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental methodologies and visual pathway representations are included to support researchers in their scientific endeavors.

Introduction

This compound, with the CAS number 322-97-4, is a substituted quinoline derivative of significant interest to the pharmaceutical and agrochemical industries. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a trifluoromethyl group at the 7-position imparts unique physicochemical properties, such as increased metabolic stability and enhanced lipophilicity, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

This guide serves as a central resource for researchers, providing essential data on commercial suppliers, key chemical identifiers, and experimental considerations for the use of this compound as a synthetic intermediate.

Physicochemical Properties and Commercial Availability

Accurate characterization of a starting material is fundamental to reproducible research. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 322-97-4 | [1][2] |

| Molecular Formula | C₁₀H₆F₃NO | [1] |

| Molecular Weight | 213.16 g/mol | [1] |

| Appearance | Light greyish-beige powder | N/A |

| Melting Point | 266-269 °C | [1][2] |

| Purity | Typically ≥95% | [2] |

| MDL Number | MFCD00006779 | [1] |

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The table below provides a comparative summary of offerings from prominent suppliers.

| Supplier | Product Number/ID | Purity | Additional Information |

| Matrix Scientific | 032297 | - | Hazard: Irritant.[1] |

| Advanced ChemBlocks | T99952 | 95% | - |

| Sigma-Aldrich | 184217 | 96% | Synonym: 4-Hydroxy-7-(trifluoromethyl)quinoline.[2] |

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group at the 4-position and the quinoline ring system provide multiple reaction sites for chemical modification.

Synthesis of Analgesic and Anti-inflammatory Agents

Research has demonstrated the use of the 7-(trifluoromethyl)quinoline scaffold in the development of novel analgesic and anti-inflammatory agents. Derivatives have been synthesized that exhibit potent biological activity, highlighting the potential of this chemical moiety in creating new non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Precursor to Bioactive 4-Anilinoquinoline Derivatives

The conversion of this compound to its 4-chloro derivative provides a key intermediate for the synthesis of 4-anilinoquinoline compounds. This class of molecules has been extensively investigated for a range of therapeutic activities, including anticancer and antimalarial properties. The anilino group at the 4-position can be readily introduced via nucleophilic aromatic substitution.

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives, a common application of the title compound. This procedure is based on established synthetic methodologies for similar quinoline derivatives.

Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

The initial step involves the conversion of the hydroxyl group of this compound to a chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Dry toluene or another suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-7-(trifluoromethyl)quinoline.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.

Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with a substituted aniline.

Materials:

-

4-Chloro-7-(trifluoromethyl)quinoline

-

Substituted aniline (e.g., 4-aminobenzoic acid)

-

Ethanol or isopropanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline and the desired substituted aniline in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by column chromatography or recrystallization to yield the final 4-anilino-7-(trifluoromethyl)quinoline derivative.

Visualizing Synthetic and Signaling Pathways

To further aid in the conceptualization of the research applications of this compound, the following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a hypothetical signaling pathway that could be targeted by its derivatives.

Synthetic Pathway to 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

Caption: Synthetic route from this compound to its 4-anilino derivatives.

Hypothetical Signaling Pathway for Bioactive Derivatives

Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinoline derivative.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 4-羟基-7-三氟甲基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Promise of Trifluoromethylated Quinolinol Scaffolds: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount strategy for enhancing pharmacological properties. Among these, the trifluoromethylated quinolinol scaffold has garnered significant attention from researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanisms of action of this promising class of compounds.

The introduction of a trifluoromethyl (-CF3) group onto the quinolinol core imparts a unique combination of properties. The high electronegativity and lipophilicity of the -CF3 group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These enhancements have translated into a broad spectrum of demonstrated biological activities, including anticancer, antibacterial, and antifungal properties.[1][3]

Synthesis of Trifluoromethylated Quinolinol Scaffolds

The synthesis of trifluoromethylated quinolinols can be achieved through various synthetic routes. A common strategy involves the construction of the quinoline ring system from precursors already bearing the trifluoromethyl group. One such method is the Conrad-Limpach synthesis, where an aniline is reacted with a β-ketoester, followed by thermal cyclization. For instance, the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol can be accomplished by reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid.[4]

Another approach involves the direct trifluoromethylation of a pre-formed quinoline or quinolinol skeleton, although this can sometimes lead to challenges with regioselectivity. Modern synthetic methodologies continue to be developed to provide more efficient and selective access to these valuable scaffolds.

Biological Activities of Trifluoromethylated Quinolinol Derivatives

The trifluoromethylated quinolinol scaffold has proven to be a versatile platform for the development of potent therapeutic agents. The following sections and tables summarize the key biological activities investigated to date.

Anticancer Activity

Trifluoromethylated quinolinol derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways, as well as the induction of apoptosis.[5][6][7]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Amelanotic Melanoma) | 24.4 | [2] |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [2] |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | MCF-7 (Breast) | Not specified, but showed excellent growth inhibition | [2] |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | DU145 (Prostate) | Not specified, but showed excellent growth inhibition | [2] |

| 4-(trifluoromethyl)isoxazole derivative 2g | MCF-7 (Breast) | 2.63 | [8] |

| 4-(trifluoromethyl)isoxazole derivative 5 | MCF-7 (Breast) | 3.09 | [8] |

| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one (A3) | - | MIC: 101 µM (vs. B. subtilis) | [1] |

| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one (B3) | - | - | [1] |

Antibacterial Activity

The quinoline scaffold is the backbone of the successful fluoroquinolone class of antibiotics. The introduction of trifluoromethyl groups has been explored as a strategy to enhance potency and overcome resistance. These compounds typically exert their antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.[3]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(p-tolyl)quinolin-4-amine (2) | MRSA | 3.0 | [9] |

| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(p-tolyl)quinolin-4-amine (2) | MRSE | 3.0 | [9] |

| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(p-tolyl)quinolin-4-amine (2) | VRE | 3.0 | [9] |

| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(4-(trifluoromethyl)phenyl)quinolin-4-amine (4) | MRSA | 0.75 | [9] |

| 7-methoxy-6-((4-(trifluoromethyl)benzyl)oxy)-N-(4-(trifluoromethyl)phenyl)quinolin-4-amine (4) | VRE | 0.75 | [9] |

| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivative 1 | Mycobacterium tuberculosis H37Rv | 3.13 | [10] |

Antifungal Activity

Fungal infections pose a significant global health threat, and the development of new antifungal agents is a critical area of research. Trifluoromethylated quinolinols have shown promising activity against various fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [11] |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [11] |

| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one (A3) | Candida albicans | Lower than Fluconazole | [1] |

| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one (B3) | Candida albicans | Nearly equal to Fluconazole | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following are representative protocols for key experiments cited in the evaluation of trifluoromethylated quinolinol scaffolds.

Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol[4]

-

Combine 2-(Trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol) in a round-bottomed flask equipped with a stir bar.

-

Add polyphosphoric acid (4.0 g) to the mixture.

-

Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with ice water (50 mL) to precipitate the product.

-

Filter the precipitate under vacuum and wash with cold distilled water to yield the product as a yellow solid.

MTT Assay for Anticancer Activity Evaluation[12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinolinol compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

-